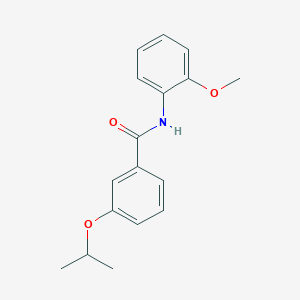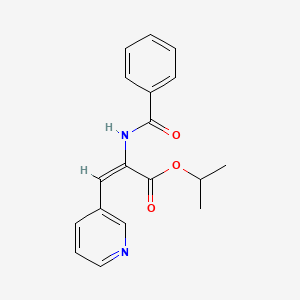
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one, commonly known as Ro 15-1788, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the brain. Ro 15-1788 has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
Ro 15-1788 works by binding to the benzodiazepine site on the GABA-A receptor, which is a specific binding site for benzodiazepines and related drugs. By binding to this site, Ro 15-1788 can block the effects of GABA on the receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity. This can have a number of different effects on the brain, depending on the specific brain region and the type of neurons involved.
Biochemical and Physiological Effects:
Ro 15-1788 has a number of different biochemical and physiological effects, which have been studied in a variety of experimental systems. For example, Ro 15-1788 has been found to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and motivation. This effect has been linked to the ability of Ro 15-1788 to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
Ro 15-1788 has a number of advantages for use in laboratory experiments. It is a highly selective antagonist of the GABA-A receptor, which means that it can be used to study the effects of GABA specifically on this receptor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, there are also some limitations to the use of Ro 15-1788 in laboratory experiments. For example, it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of different future directions for research on Ro 15-1788. One area of interest is the role of the GABA-A receptor in anxiety and depression, and how Ro 15-1788 can be used to study this. Another area of interest is the potential use of Ro 15-1788 as a therapeutic agent for addiction and other psychiatric disorders. Finally, there is also interest in developing new compounds that are similar to Ro 15-1788 but with improved properties, such as increased selectivity for the GABA-A receptor or reduced off-target effects.
Méthodes De Synthèse
Ro 15-1788 can be synthesized using a number of different methods, but the most commonly used method involves the reaction of 2,6,6-trimethyl-4-piperidone with 2,2,2-trichloroethyl chloroformate. This reaction produces Ro 15-1788 as a white crystalline powder, which can be further purified using recrystallization.
Applications De Recherche Scientifique
Ro 15-1788 has been used extensively in scientific research, particularly in the field of neuroscience. It is a selective antagonist of the GABA-A receptor, which means that it can block the effects of GABA on this receptor. This property has been used to study the role of the GABA-A receptor in a variety of physiological and pathological processes, including anxiety, addiction, and epilepsy.
Propriétés
IUPAC Name |
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO/c1-7-8(4-13(14,15)16)11-9(17-7)5-12(2,3)6-10(11)18/h17H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKBGRFKHOIBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)

![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)